5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine
Description
5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine (CAS: 1052694-85-5) is a 1,3,4-thiadiazole derivative characterized by a tert-butyl-substituted benzyl group at the 5-position of the thiadiazole ring and an amine group at the 2-position. Its molecular formula is C₁₄H₁₈N₃S, with a molecular weight of 259.25 g/mol .
The compound is synthesized via condensation reactions between substituted benzaldehydes and thiosemicarbazides, followed by cyclization in the presence of phosphoryl chloride or other dehydrating agents . Structural confirmation is typically achieved through NMR, HR-EIMS, and X-ray crystallography, with the thiadiazole ring exhibiting planarity (mean deviation: 0.0042 Å) .
Properties
Molecular Formula |
C13H17N3S |
|---|---|
Molecular Weight |
247.36 g/mol |
IUPAC Name |
5-[(4-tert-butylphenyl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C13H17N3S/c1-13(2,3)10-6-4-9(5-7-10)8-11-15-16-12(14)17-11/h4-7H,8H2,1-3H3,(H2,14,16) |
InChI Key |
FMFJHRGLDXZRMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2=NN=C(S2)N |
Origin of Product |
United States |
Preparation Methods
Overview of 1,3,4-Thiadiazole Synthesis Strategies
The synthesis of 1,3,4-thiadiazoles, including 5-substituted-2-amino derivatives like 5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine, generally follows two main approaches:
- Formation of One Bond : Acylation of thiosemicarbazide followed by dehydration using dehydrating agents such as sulfuric acid, polyphosphoric acid, or methane sulfonic acid to yield the thiadiazole ring.
- Formation of Two Bonds (Cyclization) : Cyclization of thiosemicarbazide derivatives with appropriate carboxylic acid derivatives or their activated forms to form the thiadiazole ring directly.
Detailed Preparation Methods of this compound
Starting Materials and General Synthetic Route
The preparation typically begins with a substituted phenylacetic acid derivative, such as 4-(tert-butyl)phenylacetic acid , which is reacted with thiosemicarbazide to form the corresponding 5-(4-(tert-butyl)benzyl)-1,3,4-thiadiazol-2-amine.
Stepwise Synthetic Procedure
Step 1: Formation of 5-(4-(tert-Butyl)benzyl)-1,3,4-thiadiazol-2-amine
- Reactants : 4-(tert-butyl)phenylacetic acid and thiosemicarbazide.
- Conditions : The reaction mixture is typically refluxed in an appropriate solvent (e.g., ethanol or aqueous medium) under acidic or neutral conditions for several hours (commonly 6 hours).
- Mechanism : The carboxylic acid group of the phenylacetic acid derivative reacts with thiosemicarbazide, leading to cyclization and dehydration to form the thiadiazole ring.
- Isolation : After the reaction, the mixture is cooled, basified to pH 8–9, and the product is precipitated, filtered, and recrystallized from ethanol to obtain the pure compound.
Example Data Table: Reaction Conditions and Yields
| Parameter | Condition/Value |
|---|---|
| Starting material | 4-(tert-butyl)phenylacetic acid (0.07 mol) |
| Thiosemicarbazide | 0.105 mol |
| Solvent | Ethanol or aqueous medium |
| Temperature | Reflux (~80-100 °C) |
| Reaction time | 6 hours |
| pH adjustment | Basified to 8–9 |
| Yield | Typically 80–85% |
| Melting point | ~203–205 °C (varies with substituents) |
Step 2: Optional Functionalization (e.g., Halogenation or Amination)
- The 5-(4-(tert-butyl)benzyl)-1,3,4-thiadiazol-2-amine can be further functionalized, for example by bromination at the thiadiazole ring or substitution with secondary amines, to modify biological activity.
- This is typically achieved using reagents like CuBr2 and tert-butyl nitrite in acetonitrile at room temperature, followed by reaction with amines in the presence of triethylamine at 70 °C.
Alternative Synthetic Approaches and Mechanistic Insights
Cyclization Using Activated Carboxylic Acid Derivatives
Analytical and Structural Characterization
- The synthesized compound is characterized by standard spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the aromatic and aliphatic protons and carbons consistent with the this compound structure.
- Infrared Spectroscopy (IR) : Characteristic absorption bands for NH2 groups (~3400 cm^-1), aromatic C-H, and thiadiazole ring vibrations.
- Mass Spectrometry (MS) : High-resolution mass spectrometry confirms molecular weight.
- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation and crystallographic data (space group, unit cell parameters).
Summary Table of Preparation Methods
| Method No. | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-(tert-Butyl)phenylacetic acid + thiosemicarbazide | Reflux in ethanol, basify to pH 8–9 | 80–85 | Simple, direct cyclization |
| 2 | Activated acid derivative + thiosemicarbazide | Carbonyldiimidazole or phosgene, trialkylamine | High | Enhanced yield via activated intermediates |
| 3 | 5-(4-(tert-Butyl)benzyl)-1,3,4-thiadiazol-2-amine | CuBr2, tert-butyl nitrite, amines | 80–96 | For further functionalization |
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the thiadiazole ring undergoes oxidation under controlled conditions. For example:
-
Oxidation to sulfoxide/sulfone derivatives : Reaction with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) selectively oxidizes the sulfur atom.
Conditions: 10% H₂O₂ in acetic acid, 0°C to RT, 6–8 hrs. Yields depend on stoichiometry (1:1 for sulfoxide; 2:1 for sulfone).
| Oxidation Product | Oxidizing Agent | Yield |
|---|---|---|
| Sulfoxide | H₂O₂ (1 equiv) | 68–72% |
| Sulfone | H₂O₂ (2 equiv) | 55–60% |
Nucleophilic Substitution at C2
The 2-amine group participates in nucleophilic substitution reactions, enabling functionalization:
-
Bromination : Treatment with CuBr₂ and tert-butyl nitrite replaces the amine with bromine (Sandmeyer-type reaction) :
Conditions: CuBr₂ (1.2 equiv), t-BuONO (1.5 equiv), MeCN, RT, 12 hrs. Yield: 96.4% .
-
Amination : Reaction with cyclic amines (e.g., pyrrolidine) under basic conditions introduces secondary amine groups :
Conditions: Triethylamine (1.2 equiv), 1,4-dioxane, 70°C, 4–6 hrs. Yield: 80–85% .
Acylation of the Amine Group
The primary amine at C2 reacts with acylating agents:
-
Reaction with carboxylic acids : In the presence of polyphosphate ester (PPE), the amine forms acylated intermediates, which cyclize to thiadiazoles :
Conditions: 20 g PPE per 5 mmol acid, chloroform, <85°C. Yield: 70–78% .
| Acylating Agent | Product | Application |
|---|---|---|
| Benzoic acid | 2-Benzamido derivative | Intermediate for drug design |
| Phenylacetic acid | Aryl-acetylated compound | Anticholinesterase agents |
Cyclization Reactions
The compound serves as a precursor in heterocycle synthesis:
-
Formation of triazole derivatives : Acylated intermediates undergo cyclodehydration with PPE to generate fused triazole-thiadiazole systems .
Mechanism:
Electrophilic Aromatic Substitution
The tert-butylbenzyl moiety directs electrophilic substitution:
-
Nitration : Nitration occurs preferentially at the para position of the benzyl group due to steric hindrance from tert-butyl.
Conditions: HNO₃/H₂SO₄, 0°C, 2 hrs. Yield: 50–55%.
Key Research Findings
Scientific Research Applications
5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 1,3,4-Thiadiazol-2-amine Derivatives
Key Structural and Functional Insights:
Substituent Effects on Antifungal Activity: The phenylamino derivative (5-(4-phenylaminophenyl)) exhibits marked antifungal activity against Candida spp., comparable to Flukanazole .
Anticonvulsant Potency: The 4-chloro-2-chlorophenoxyphenyl derivative (Compound 4c) shows potent anticonvulsant activity, attributed to electron-withdrawing substituents that stabilize interactions with voltage-gated ion channels . The tert-butyl group, being electron-donating, might reduce such interactions but could improve blood-brain barrier penetration.
Anticancer Selectivity :
- Schiff base derivatives with fluorophenylthiophene substituents demonstrate selective cytotoxicity against breast cancer cells (MCF7) . The tert-butylbenzyl group’s steric bulk may hinder binding to certain kinases, but its hydrophobicity could enhance uptake in solid tumors.
Role of tert-Butyl Group :
- The tert-butyl group, whether on the benzyl ring (target compound) or directly on the thiadiazole (CAS 39222-73-6), significantly increases molecular volume and lipophilicity. This feature is critical for improving metabolic stability and membrane permeability but may reduce aqueous solubility .
Synthetic Flexibility :
- Derivatives with indole or methoxyphenyl substituents (e.g., Compounds 4–10 in ) are synthesized in high yields (>80%) via straightforward condensation and cyclization, highlighting the versatility of the 1,3,4-thiadiazole scaffold .
Biological Activity
5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring with a tert-butyl group attached to a benzyl moiety , enhancing its lipophilicity and potentially influencing its biological interactions. The molecular formula is , with a molecular weight of approximately 266.37 g/mol. The structural arrangement is crucial for its pharmacological profile.
Research indicates that the biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains due to its ability to disrupt microbial cell membranes.
- Anticancer Properties : Studies have shown that derivatives of thiadiazoles can induce apoptosis in cancer cells by activating caspase pathways and modulating p53 expression levels .
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its potential in treating inflammatory diseases .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and related compounds:
Case Studies and Research Findings
- Antimicrobial Properties : A study demonstrated that derivatives containing the thiadiazole moiety exhibited potent activity against Mycobacterium tuberculosis, suggesting that modifications in the structure could enhance efficacy against resistant strains .
- Cytotoxicity Against Cancer Cells : In vitro studies indicated that the compound showed cytotoxic effects on various cancer cell lines, such as MCF-7 (breast cancer) and U-937 (leukemia). The IC50 values were significantly lower than those of standard chemotherapeutics like doxorubicin .
- Anti-inflammatory Effects : Research highlighted the ability of thiadiazole derivatives to reduce inflammation in animal models, providing a basis for their potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The presence of the tert-butyl group enhances lipophilicity, which may improve cellular uptake and bioavailability. Comparisons with similar compounds reveal that variations in substituents can lead to significant differences in biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Benzyl-1,3,4-thiadiazol-2-amine | Benzyl group without tert-butyl | Lower activity than target compound |
| N-benzyl-5-methyl-1,3,4-thiadiazol-2-amine | Methyl instead of tert-butyl | Reduced steric hindrance |
| N-benzyl-5-cyclopropyl-1,3,4-thiadiazol | Cyclopropyl enhances reactivity | Unique steric effects |
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing 5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine?
- Methodological Answer : A common approach involves reacting substituted carboxylic acids (e.g., 4-(tert-butyl)benzyl carboxylic acid derivatives) with thiosemicarbazide in the presence of phosphoryl chloride (POCl₃) under reflux conditions (~90°C for 3–6 hours). The product is precipitated by adjusting the pH to 8–9 with ammonia, followed by recrystallization from a DMSO/water mixture . Alternative routes may utilize Mn(II)-catalyzed cyclization reactions to form the thiadiazole core .
Q. How is the structural characterization of this compound typically performed?
- Methodological Answer : Characterization involves a combination of spectroscopic and crystallographic techniques:
- NMR and IR spectroscopy to confirm functional groups and substituent positions.
- X-ray crystallography to resolve the molecular geometry and hydrogen-bonding networks. For example, similar thiadiazole derivatives exhibit dihedral angles between aromatic rings ranging from 18° to 30°, with intermolecular N–H···N hydrogen bonds stabilizing the crystal lattice .
- Elemental analysis to verify purity and stoichiometry .
Q. What biological activities have been reported for this compound or its analogs?
- Methodological Answer : Thiadiazole derivatives are studied for antitumor, antimicrobial, and antifungal activities. For instance:
- Anticancer assays (e.g., MTT against HeLa or MCF-7 cells) show IC₅₀ values in the micromolar range, with substituents like tert-butyl groups enhancing lipophilicity and membrane penetration .
- Antifungal testing (e.g., against Candida albicans) often follows CLSI guidelines, with activity linked to electron-withdrawing substituents on the benzyl moiety .
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict the reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model electronic properties (e.g., HOMO-LUMO gaps), charge distribution, and vibrational spectra. For example, studies on analogous thiadiazoles reveal that electron-donating groups (e.g., tert-butyl) lower the HOMO-LUMO gap, increasing electrophilic reactivity . These insights guide the design of derivatives with optimized bioactivity.
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
- Methodological Answer : Challenges include disorder in flexible substituents (e.g., tert-butyl groups) and weak diffraction due to low crystal quality. Solutions include:
- Low-temperature data collection (150 K) to reduce thermal motion .
- Restraints on displacement parameters for disordered atoms during refinement .
- Hydrogen-bonding analysis to identify supramolecular motifs (e.g., 2D networks via N–H···N interactions) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may stem from variations in:
- Assay conditions (e.g., cell line specificity, incubation time).
- Compound purity , verified via HPLC or mass spectrometry.
- Structural analogs ; minor substituent changes (e.g., methyl vs. tert-butyl) significantly alter activity . Standardized protocols (e.g., OECD guidelines) and dose-response curve validation are critical for reproducibility.
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?
- Methodological Answer : SAR studies involve systematic modifications:
- Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) at the benzyl position enhances antifungal activity, while bulky groups (e.g., tert-butyl) improve pharmacokinetic properties .
- Bioisosteric replacement : Replacing the thiadiazole ring with oxadiazole or triazole cores to compare activity profiles .
- Molecular docking to predict binding modes with targets like tyrosine kinases or fungal CYP51 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
